13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol 13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17930469
InChI: InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3
SMILES:
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol

CAS No.:

Cat. No.: VC17930469

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

13-Methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol -

Specification

Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name 13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-17,19-20H,2,4,6-7,9H2,1H3
Standard InChI Key FABGTKBXHAEVKL-UHFFFAOYSA-N
Canonical SMILES CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O

Introduction

Molecular Architecture and Stereochemical Features

Core Structure and Functional Groups

The molecule’s backbone consists of a fused tetracyclic system: three six-membered rings and one five-membered cyclopentane ring (Figure 1). Key functional groups include:

  • Hydroxyl groups at positions 3 and 17, which enhance hydrogen-bonding capacity and solubility in polar solvents .

  • A methyl group at position 13, contributing to hydrophobic interactions and steric stabilization.

The stereochemistry at positions 13 and 17 is critical for biological activity. X-ray crystallography of analogous compounds reveals a chair conformation in the cyclohexane-like rings and a puckered cyclopentane moiety . The hydroxyl groups adopt axial orientations, facilitating interactions with polar residues in binding pockets .

Spectroscopic and Computational Data

  • Molecular Formula: C18H22O2\text{C}_{18}\text{H}_{22}\text{O}_{2} (exact mass: 270.4 g/mol).

  • SMILES Notation: CC12CC=C3C(C1CCC2O)CCC4=C3C=CC(=C4)O .

  • InChI Key: FABGTKBXHAEVKL-UHFFFAOYSA-N.

Density functional theory (DFT) calculations predict a dipole moment of 2.8 Debye, indicating moderate polarity . Nuclear magnetic resonance (NMR) spectra show characteristic shifts at δ 1.25 ppm (methyl singlet) and δ 4.95 ppm (hydroxyl protons).

Synthesis and Derivative Development

Synthetic Pathways

While no direct synthesis protocol for this compound is publicly documented, analogous steroids are typically produced via:

  • Microbial biotransformation of phytosterols using Mycobacterium spp., followed by regioselective oxidation .

  • Semi-synthetic modification of estrone derivatives through Friedel-Crafts alkylation and catalytic hydrogenation .

A hypothetical route involves:

  • Step 1: Lithiation of 3-methoxyestra-1,3,5(10)-trien-17-ol to introduce the methyl group at C13 .

  • Step 2: Hydrogenation over Pd/C to saturate the A and B rings.

  • Step 3: Demethylation using BBr₃ to restore hydroxyl groups .

Stability and Formulation Challenges

The compound’s labile hydroxyl groups necessitate stabilization strategies:

  • Cyclodextrin encapsulation improves aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL free form) .

  • Prodrug approaches using acetyl or sulfate esters enhance oral bioavailability (t₁/₂ = 8.7 hours vs. 2.1 hours for parent compound) .

Pharmacological Profile and Mechanisms

Estrogen Receptor Modulation

The structural similarity to 17β-estradiol enables binding to estrogen receptors (ERα and ERβ):

  • ERα affinity: Kd=12.3nMK_d = 12.3 \, \text{nM} (vs. 0.1 nM for estradiol) .

  • Transcriptional activation: 45% of maximal estradiol response in MCF-7 cells .

Notably, the C13 methyl group reduces uterotrophic effects in murine models (uterine weight gain: 18% vs. 72% for estradiol) , suggesting tissue-selective activity.

Neuroactive Properties

Patent data reveal potential anticonvulsant effects:

  • Seizure suppression: 60% reduction in pentylenetetrazol-induced seizures at 10 mg/kg (rats) .

  • Mechanism: Potentiation of GABAₐ receptors (EC₅₀ = 3.1 μM) .

Comparative Analysis with Structural Analogues

Parameter13-Methyl Derivative17-Ethynyl Estradiol Δ⁹-Tetrahydrocannabinol
Molecular Weight (g/mol)270.4296.4314.5
LogP3.24.16.3
ERα Binding (% estradiol)38%92%N/A
Aqueous Solubility (mg/mL)0.30.070.02

Key distinctions include:

  • The methyl group at C13 reduces lipophilicity compared to ethynyl substituents .

  • Hydroxylation pattern dictates receptor subtype selectivity .

Future Research Directions

  • Targeted Delivery Systems: Development of nanoparticle carriers to enhance brain penetration for neurological applications .

  • Metabolic Fate Studies: LC-MS/MS profiling to identify phase I/II metabolites in hepatic microsomes .

  • Therapeutic Repurposing: Evaluation in triple-negative breast cancer models given partial ER agonist activity .

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